molecular formula C16H20N2O4 B13322918 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid

Cat. No.: B13322918
M. Wt: 304.34 g/mol
InChI Key: ROKIOXODCCDORQ-GFCCVEGCSA-N
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Description

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the indole ring or the Boc group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.

Scientific Research Applications

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the indole moiety and the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The indole ring can interact with various molecular targets, making it a versatile scaffold in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is unique due to the presence of the indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The indole ring is a versatile scaffold that can engage in various interactions, making this compound particularly valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-5-4-10(9-13(11)18)8-12(17)14(19)20/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1

InChI Key

ROKIOXODCCDORQ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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